7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Description
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a fluorinated derivative of the dihydrobenzofuran-2-carboxylic acid scaffold. This compound features a bicyclic dihydrobenzofuran core with a carboxylic acid group at position 2 and a fluorine atom at position 7. Its molecular formula is C₉H₇FO₃, with a molecular weight of 182.15 g/mol. The fluorine substituent enhances electronic and steric properties, making it a key candidate in medicinal chemistry, particularly for anticancer applications. Studies have demonstrated its role as a potent inhibitor of NF-κB, a transcription factor linked to inflammation and cancer progression .
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYQTMGNFNTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of 7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves multi-step synthetic sequences, often starting from appropriately substituted benzofuran precursors or through the functionalization of the benzofuran core. The key steps generally include:
- Construction of the benzofuran ring system
- Introduction of the fluorine atom at the 7-position
- Installation of the carboxylic acid group at the 2-position
- Final purification and characterization
Detailed Preparation Methods
Functional Group Interconversion and Directed Fluorination
A representative synthetic route, adapted from related benzofuran carboxylic acid derivatives, involves the following steps:
- Esterification and Nitration
- The starting material, typically a benzofuran methyl ester, is subjected to nitration at the 7-position (or corresponding position, depending on precursor orientation).
- Reduction
- The nitro group is reduced to an amino group, yielding an aminobenzofuran intermediate.
- Diazotization and Fluorination
- The amino group is converted to a diazonium salt, which is subsequently replaced by a fluorine atom using a fluorinating agent (e.g., Selectfluor or similar reagents).
- Hydrolysis
- The methyl ester is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.
Example Synthesis (Adapted from Literature)
| Step | Reagent(s) | Conditions | Purpose |
|---|---|---|---|
| 1 | Methanol, H₂SO₄ | Reflux | Esterification |
| 2 | Nitrating mixture | Controlled temp. | Nitration at 7-position |
| 3 | Hydrogenation catalyst | H₂ atmosphere | Nitro reduction to amine |
| 4 | NaNO₂, HBF₄, fluorinating agent | 0–5°C | Diazotization and fluorination |
| 5 | NaOH or HCl, H₂O | Reflux | Ester hydrolysis to acid |
Yields: The overall yield for the fluorination step can be moderate, as diazotization and subsequent fluorination often result in partial decomposition or side reactions. Hydrolysis to the carboxylic acid is typically high-yielding.
Cyclization Approaches
An alternative method involves cyclization reactions starting from substituted salicylic acids or their derivatives:
- Preparation of Substituted Salicylic Acid
- A 4-nitrosalicylic acid derivative is used as the precursor.
- Esterification and Cyclization
- The acid is converted to an ester, then cyclized under acidic or basic conditions to form the benzofuran core.
- Introduction of the Fluorine Atom
- Electrophilic fluorination is performed at the desired position, often after protection or activation steps.
- Final Hydrolysis
- Any ester or protecting groups are removed to yield the target acid.
Example Cyclization Route
| Step | Reagent(s) | Conditions | Purpose |
|---|---|---|---|
| 1 | Methanol, H₂SO₄ | Reflux | Esterification |
| 2 | Acetic anhydride, NaOAc, AcOH | Reflux | Cyclization to benzofuran |
| 3 | Fluorinating agent | Controlled temp. | Fluorination at 7-position |
| 4 | HCl/H₂O/MeOH | Reflux | Deprotection/hydrolysis |
Key Considerations and Optimization
- Regioselectivity: Introduction of the fluorine atom at the 7-position requires careful control of reaction conditions and precursor orientation. Amino and nitro intermediates are commonly used for directed substitution.
- Purity: Each step, especially the fluorination and hydrolysis, must be optimized to minimize side products and maximize yield.
- Safety: Diazotization and fluorination reactions can generate hazardous intermediates and should be performed under controlled conditions.
Summary Table: Preparation Methods
| Method | Key Steps | Typical Yield | Notes |
|---|---|---|---|
| Functional Group Interconversion | Nitration, reduction, diazotization, fluorination, hydrolysis | Moderate | Widely used for positional selectivity |
| Cyclization Approach | Esterification, cyclization, fluorination, hydrolysis | Moderate–High | Useful for constructing benzofuran core |
Research Findings and Literature Insights
- The most reliable routes to this compound involve either directed functionalization of a preformed benzofuran ring or cyclization from a suitably substituted salicylic acid derivative.
- The fluorination step is often the most challenging, with yields dependent on the efficiency of diazotization and the choice of fluorinating agent.
- Similar synthetic strategies are reported for related halogenated benzofuran carboxylic acids, with modifications to accommodate the reactivity of different halogen substituents.
Chemical Reactions Analysis
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemical Synthesis
The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves cyclization reactions of o-hydroxyacetophenones under basic conditions. The presence of the fluorine atom can be introduced through halogenation reactions, which modify the compound's properties and enhance its biological activity.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds derived from benzofuran scaffolds effectively inhibited cancer cell proliferation across various types such as breast and lung cancer cells. The structure-activity relationship (SAR) analysis highlighted that the positioning of substituents like fluorine plays a crucial role in enhancing cytotoxicity against cancer cells .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCC1019 | Lung Cancer | 16.4 | Inhibition of PLK1 |
| DHBF-7-carboxamide | Various | 9.45 | PARP-1 Inhibition |
| 5-Fluoro derivative | Various | 2.12 | Enhanced cytotoxicity |
Antimicrobial Activity
Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. They show effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Benzofuran Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
Therapeutic Applications
The compound's unique properties make it a candidate for drug development aimed at treating various diseases:
Drug Development for Cancer Therapy
The anticancer potential has led to investigations into its use as a lead compound in designing new drugs targeting specific cancer pathways, particularly through inhibition of key proteins involved in tumor growth .
Neurological Disorders
Recent studies suggest that benzofuran derivatives may also have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- In Vitro Study on Lung Cancer Cells : A derivative demonstrated selective inhibition of PLK1, leading to reduced cell proliferation in lung adenocarcinoma models.
- Antimicrobial Testing : Various derivatives showed promising results against resistant strains of bacteria, suggesting potential for development as new antibiotics.
- Neuroprotective Effects : A study indicated that certain benzofuran derivatives could reduce oxidative stress markers in neuronal cell lines, supporting their use in neuroprotection .
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Key Observations:
- Fluorine vs. However, the methyl group increases lipophilicity (logP ~1.2 vs.
- Positional Isomerism : The 5-carboxylic acid isomer (C₉H₈O₃) shows distinct electronic effects due to the carboxyl group’s placement, reducing its suitability for target-specific interactions compared to the 2-carboxylic acid derivatives .
Anticancer and NF-κB Inhibition
- 7-Fluoro Derivative : Demonstrates IC₅₀ = 2.8 μM against NF-κB in HeLa cells, with significant apoptosis induction in breast cancer (MCF-7) and colon cancer (HCT-116) models. Fluorine’s electron-withdrawing nature enhances binding to the NF-κB p65 subunit .
- 7-Methyl Analog: Limited biological data are available, but its reduced electronegativity likely diminishes target affinity. Preliminary studies suggest IC₅₀ >10 μM in similar assays .
- Unsubstituted Scaffold: Lacks notable bioactivity, confirming the necessity of substituents for pharmacological efficacy .
Biological Activity
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a member of the benzofuran family, known for its diverse biological activities. The presence of a fluorine atom at the 7-position enhances its chemical properties and potential therapeutic applications. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C9H7F O3
- Molecular Weight : Approximately 182.15 g/mol
- Functional Groups : Carboxylic acid group enhances reactivity and solubility in polar solvents.
The unique structure of this compound contributes to its distinct biological activities compared to other benzofuran derivatives.
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against human ovarian cancer cell lines, suggesting potential for inducing apoptosis or inhibiting cell proliferation.
Antibacterial Properties
The compound has demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This property is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Antioxidant Effects
Studies have suggested that benzofuran compounds possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways, leading to altered cellular functions.
- Cellular Process Interference : By affecting ion channels or signaling pathways, it can modulate cellular responses critical for tumor growth or bacterial survival .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7ClO3 | Chlorine substituent alters biological activity |
| 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H7F O3 | Different fluorine positioning affects reactivity |
| Benzofuran | C8H6O | Lacks fluorine substitution; serves as a base structure |
The presence of fluorine at the 7-position in this compound significantly influences its biological properties compared to its analogs .
Case Studies
-
Anticancer Activity Study :
A study evaluated the anticancer effects of various benzofuran derivatives on human ovarian cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics. -
Antibacterial Efficacy :
In vitro tests demonstrated that this compound had a minimum inhibitory concentration (MIC) against MRSA comparable to leading antibiotics. This suggests its potential as a novel antibacterial agent in treating resistant infections .
Q & A
Q. What are the recommended synthetic routes for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
A multi-step synthesis is typically required. A plausible route involves:
- Claisen rearrangement : Start with allyl phenyl ether derivatives to form the benzofuran core.
- Fluorination : Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Oxidation : Convert the methylene group to a carboxylic acid via oxidation with KMnO₄ or RuO₄. Optimization requires monitoring reaction intermediates via HPLC or TLC and adjusting catalysts/solvents (e.g., DMF for fluorination efficiency) .
Q. What analytical methods are most effective for characterizing purity and structural integrity?
Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., Q Exactive Orbitrap instruments for <1 ppm mass accuracy) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced shifts at δ 160–165 ppm for aromatic F in ¹⁹F NMR).
- HPLC-PDA : Assess purity (>98% threshold) with C18 columns and acetonitrile/water gradients .
Q. How should researchers handle solubility challenges in biological assays?
The compound’s limited aqueous solubility can be addressed via:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5–3.0) in neutral/basic buffers. Validate solubility using dynamic light scattering (DLS) to avoid aggregation artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Batch variability : Ensure consistent synthesis and purity (>98% via HPLC) across studies.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer composition, and incubation times.
- Target selectivity : Perform kinase profiling or receptor-binding assays to rule off-target effects. Replicate key findings in orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Q. What strategies mitigate regioselective fluorination inefficiencies during synthesis?
Competing reaction pathways (e.g., di-fluorination or ring-opening) can be minimized by:
- Directing groups : Install temporary substituents (e.g., nitro groups) to guide fluorine placement.
- Temperature control : Perform fluorination at −20°C to reduce side reactions.
- Catalyst screening : Test Pd/Cu systems for cross-coupling alternatives. Monitor regiochemistry via LC-MS/MS fragmentation patterns .
Q. How does the fluorine substituent influence the compound’s metabolic stability in pharmacokinetic studies?
Fluorine’s electronegativity reduces CYP450-mediated oxidation:
Q. What computational tools predict the compound’s interaction with biological targets?
Combine:
- Molecular docking (AutoDock Vina) : Model binding to enzymes (e.g., COX-2) using crystal structures (PDB ID: 5KIR).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR or MST binding assays .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal. Refer to SDS guidelines for emergency response (e.g., P301+P310 for ingestion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
